Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
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Description
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate (EBOMO) is an organic compound used in a variety of scientific research applications. It is a type of organobromide, a class of compounds that contain both a carbon-bromine bond and a carbon-oxygen bond. EBOMO has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Application 1: Synthesis of Indole Derivatives
- Summary of the Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis are not mentioned in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 2: Multicomponent Reactions
- Summary of the Application : Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
- Methods of Application : The one-pot multicomponent reaction of 3-acetylindole, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in the presence of piperidine as catalyst was established to access several 6-indolylpyridine-3-carbonitrile derivatives .
- Results or Outcomes : The anti-proliferative activities of products were evaluated and showed good results .
Application 3: Synthesis of Alkaloids
- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis are not mentioned in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 4: Synthesis of Compound 3
- Summary of the Application : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine .
- Methods of Application : The synthesis was carried out in 7 linear steps, yielding a total of 29.4% .
- Results or Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .
Application 5: Synthesis of Alkaloids
- Summary of the Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of synthesis are not mentioned in the source.
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Application 6: Synthesis of Compound 3
- Summary of the Application : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine .
- Methods of Application : The synthesis was carried out in 7 linear steps, yielding a total of 29.4% .
- Results or Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .
properties
IUPAC Name |
ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSKLKVXELFLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645697 |
Source
|
Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |
CAS RN |
898776-90-4 |
Source
|
Record name | Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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